molecular formula C14H12N4O2 B14892527 Benzamide, 4,4'-azobis-

Benzamide, 4,4'-azobis-

Cat. No.: B14892527
M. Wt: 268.27 g/mol
InChI Key: OQDVADMAPRHXBC-UHFFFAOYSA-N
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Description

Benzamide, 4,4’-azobis- is an organic compound that belongs to the class of azo compounds. It is characterized by the presence of an azo group (-N=N-) linking two benzamide moieties. This compound is known for its applications in various fields, including polymer chemistry and material science, due to its ability to act as a radical initiator.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzamide, 4,4’-azobis- typically involves the reaction of benzamide with an azo compound. One common method is the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth . This method is advantageous due to its high efficiency, low reaction times, and eco-friendly process.

Industrial Production Methods: In industrial settings, the production of Benzamide, 4,4’-azobis- often involves the use of advanced catalytic systems and controlled reaction conditions to ensure high yield and purity. The use of ultrasonic irradiation and solid acid catalysts is common to enhance the reaction efficiency and reduce the environmental impact .

Chemical Reactions Analysis

Types of Reactions: Benzamide, 4,4’-azobis- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can break the azo bond, leading to the formation of amines.

    Substitution: The benzamide moieties can undergo substitution reactions with various reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions.

Major Products Formed: The major products formed from these reactions include substituted benzamides, amines, and various oxidized derivatives .

Comparison with Similar Compounds

Uniqueness: Benzamide, 4,4’-azobis- is unique due to its specific structure, which allows for efficient radical generation and initiation of polymerization reactions. Its ability to undergo various chemical reactions and its applications in multiple fields make it a versatile compound in scientific research and industrial applications .

Properties

Molecular Formula

C14H12N4O2

Molecular Weight

268.27 g/mol

IUPAC Name

4-[(4-carbamoylphenyl)diazenyl]benzamide

InChI

InChI=1S/C14H12N4O2/c15-13(19)9-1-5-11(6-2-9)17-18-12-7-3-10(4-8-12)14(16)20/h1-8H,(H2,15,19)(H2,16,20)

InChI Key

OQDVADMAPRHXBC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)N)N=NC2=CC=C(C=C2)C(=O)N

Origin of Product

United States

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